molecular formula C25H20FN3O4S B2908916 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 866348-89-2

2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2908916
CAS No.: 866348-89-2
M. Wt: 477.51
InChI Key: FDWRJHOPJCPFBY-UHFFFAOYSA-N
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Description

2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzodioxole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia. The benzodioxole moiety is introduced via a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the imidazole intermediate. The final step involves the coupling of the fluorophenyl group and the acetamide moiety under controlled conditions, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzodioxole and fluorophenyl groups may enhance binding affinity and selectivity towards certain biological targets, modulating signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,3-benzodioxol-5-yl)-1-phenylimidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    2-[4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and pharmacokinetic properties.

Uniqueness

The presence of the fluorophenyl group in 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it a promising candidate for drug development .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O4S/c1-31-21-5-3-2-4-19(21)27-24(30)14-34-25-28-20(13-29(25)18-9-7-17(26)8-10-18)16-6-11-22-23(12-16)33-15-32-22/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWRJHOPJCPFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=CN2C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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